Ethane-1,1,2,2-d4

Description

Nomenclature and Structural Identification

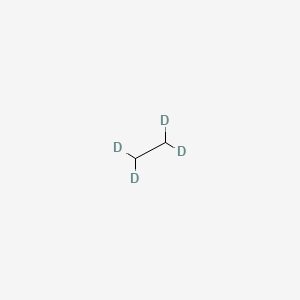

Ethane-1,1,2,2-d4 is systematically identified through multiple nomenclature systems that reflect its precise isotopic composition and structural characteristics. The International Union of Pure and Applied Chemistry designation "Ethane-1,1,2,2-d4" specifically indicates the positioning of deuterium atoms at the first and second carbon centers, with two deuterium substitutions occurring at each carbon position. The compound is also recognized by its synonym 1,1,2,2-Tetradeuteroethane, which emphasizes the total number of deuterium substitutions within the molecular framework.

The Chemical Abstracts Service has assigned the unique registry number 3681-29-6 to this compound, providing an unambiguous identifier for scientific and commercial applications. The linear formula HCD2CD2H clearly demonstrates the symmetrical distribution of deuterium atoms across the ethane backbone, where each carbon atom bears two deuterium substituents while retaining one hydrogen atom. This structural arrangement results in a molecular formula of C2H2D4, reflecting the specific isotopic composition that distinguishes this compound from other deuterated ethane variants.

The three-dimensional structural characteristics of Ethane-1,1,2,2-d4 can be represented through the Simplified Molecular Input Line Entry System string [2H]C([2H])C([2H])[2H], which explicitly denotes each deuterium position within the molecular architecture. The International Chemical Identifier provides additional structural specificity through the designation 1S/C2H6/c1-2/h1-2H3/i1D2,2D2, indicating the isotopic substitution pattern at both carbon centers. These nomenclature systems collectively establish a comprehensive identification framework that enables precise communication regarding the compound's structure and isotopic composition across diverse research applications.

The compound exhibits distinctive physical properties that reflect its isotopic composition and molecular structure. Ethane-1,1,2,2-d4 exists as a gas under standard conditions, with a melting point of negative 172 degrees Celsius and a boiling point of negative 88 degrees Celsius. The vapor pressure at 21.1 degrees Celsius measures 37.95 millimeters of mercury, while the vapor density relative to air equals 1.05. These physical characteristics demonstrate how deuterium substitution influences the thermodynamic properties of the parent ethane molecule, providing researchers with specific parameters for handling and application protocols.

Historical Development of Deuterated Ethane Compounds

The historical development of deuterated ethane compounds, including Ethane-1,1,2,2-d4, emerged from pioneering research efforts in the mid-twentieth century focused on isotopic labeling and mechanistic studies. Early synthetic approaches centered on the preparation of deuterated precursors, particularly acetylene-d2, which served as a fundamental building block for subsequent ethane derivatives. Wilson and Wylie reported significant advances in 1952 through their development of synthesis protocols for deuterated 1,2-dibromoethane of high isotopic purity from acetylene-d2 and deuterium bromide in the presence of activated carbon at 180 degrees Celsius.

The photochemical addition methodology developed by Jungers and Verhulst represented a crucial advancement in deuterated ethane synthesis, achieving quantitative yields of 1,2-dibromoethane-d4 through ultraviolet illumination of acetylene-d2 and deuterium bromide mixtures. This synthetic approach overcame previous limitations associated with thermal activation methods, which required substantial volumes of deuterium bromide and achieved only moderate yields of approximately 70 percent. The photochemical protocol enabled researchers to access deuterated ethane precursors with enhanced efficiency and isotopic purity, establishing a foundation for subsequent developments in deuterated hydrocarbon synthesis.

Subsequent research by Leitch and Morse in the 1950s expanded the synthetic repertoire through the development of zinc-mediated reduction protocols for converting deuterated dibromoethane derivatives to the corresponding ethylene compounds. Their methodology involved treating 1,2-dibromoethane-d4 with zinc dust suspended in dioxane, achieving yields of 80 to 86 percent for ethylene-d4 with isotopic purities reaching 97.8 mole percent and 99.45 atom percent deuterium. This synthetic sequence provided direct access to ethylene-d4, which could subsequently undergo controlled reactions to generate various deuterated ethane derivatives including Ethane-1,1,2,2-d4.

The advancement of liquid-phase exchange reactions in the 1960s marked another significant milestone in deuterated hydrocarbon development. Atkinson, Luke, and Stuart demonstrated the successful application of liquid-phase exchange methodology for preparing perdeuterated saturated hydrocarbons containing 10 to 36 carbon atoms. Their system utilized carbon-supported fixed-bed catalysts of rhodium, platinum, and palladium at temperatures between 190 and 200 degrees Celsius, achieving perdeuterated products with high isotopic and chemical purity. This methodology expanded the accessibility of deuterated compounds and established principles that influenced subsequent synthetic approaches for smaller deuterated molecules including ethane derivatives.

Isotopic Significance of Deuteration in Hydrocarbon Research

The isotopic significance of deuteration in hydrocarbon research extends far beyond simple substitution chemistry, encompassing fundamental investigations into reaction mechanisms, kinetic isotope effects, and transition state structures. Deuterium substitution in compounds like Ethane-1,1,2,2-d4 enables researchers to probe the intricate details of chemical transformations through kinetic isotope effect measurements, which arise from intrinsic differences in the physical properties of isotopes and manifest primarily through variations in vibrational energy levels between isotopomers. These investigations provide uniquely sensitive probes of transition state structures and deliver valuable information about rate-determining steps in reaction mechanisms.

Primary kinetic isotope effects, which result from isotopic substitution at sites of bond breaking in rate-determining steps, typically exhibit normal deuterium effects ranging from 1 to 7 or 8 when hydrogen is replaced by deuterium. The substantial magnitude of these effects reflects the significant percentage mass change between hydrogen and deuterium, where mass effectively doubles upon substitution. Ethane-1,1,2,2-d4 serves as an essential substrate for studying such effects, particularly in elimination reactions and radical processes where carbon-hydrogen bond breaking occurs at the deuterated positions.

Secondary deuterium kinetic isotope effects, which arise from rate differences caused by isotopically labeled bonds that are not broken in rate-determining steps, provide additional mechanistic insights through investigations of hybridization changes and hyperconjugation effects. Streitwieser's rehybridization model demonstrates how energy differences between out-of-plane bending modes give rise to secondary isotope effects, with theoretical maximum values approaching 1.4. The systematic placement of deuterium atoms in Ethane-1,1,2,2-d4 enables researchers to investigate these subtle but mechanistically significant effects in various reaction contexts.

The application of deuterated compounds in mechanistic studies extends to investigations of hyperconjugation and electronic effects, where the ability of beta-hydrogen or beta-deuterium to stabilize adjacent carbocations influences reaction pathways and rates. Hyperconjugation weakens carbon-hydrogen or carbon-deuterium bonds and lowers associated vibrational frequencies, with deuterium-labeled molecules participating less extensively in hyperconjugation due to stronger carbon-deuterium bonding. These effects typically produce normal kinetic isotope effects in the range of 1.1 to 1.2, providing quantitative measures of hyperconjugative stabilization in reactive intermediates.

| Effect Type | Magnitude Range | Mechanistic Information | Application in Ethane-1,1,2,2-d4 |

|---|---|---|---|

| Primary Deuterium | 1-8 | Bond breaking at deuterated sites | Elimination and radical reactions |

| Secondary Deuterium | 0.8-1.4 | Hybridization changes | Carbocation stabilization studies |

| Hyperconjugation | 1.1-1.2 | Electronic stabilization | Beta-deuterium effects |

| Tunneling | >8 | Quantum mechanical effects | Low-temperature reactions |

Modern applications of Ethane-1,1,2,2-d4 in isotopic research encompass receptor studies, particularly in plant physiology investigations where deuterated ethylene derivatives facilitate examination of hormone action mechanisms. The compound serves as a substrate in chemical reactions designed to study reaction mechanisms through atom tracking, enabling researchers to follow deuterium movement during transformations and gain comprehensive understanding of reaction pathways. Additionally, the incorporation of deuterium into polymer synthesis applications demonstrates how isotopic substitution can alter physical and chemical properties of macromolecular systems, making deuterated materials suitable for specialized applications including neutron scattering experiments for studying polymer structure and dynamics.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570420 | |

| Record name | (~2~H_4_)Ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-29-6 | |

| Record name | (~2~H_4_)Ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via heterogeneous catalysis, where ethylene adsorbs onto the catalyst surface, followed by sequential deuterium substitution:

$$

\text{C}2\text{H}4 + 2\text{D}2 \rightarrow \text{C}2\text{D}_4 + 2\text{HD}

$$

Key parameters include:

- Catalyst type : Palladium on carbon (Pd/C) or palladium-supported zeolites (e.g., Pd/ZSM-5) enhance deuteration efficiency due to high surface area and active site density.

- Temperature : Optimal activity occurs between 150–200°C, balancing kinetic energy and catalyst stability.

- Pressure : Elevated pressures (20–30 bar) favor D₂ adsorption and suppress side reactions like ethylene oligomerization.

Industrial-Scale Production

Industrial reactors employ continuous flow systems to maximize yield and purity. For example, a Pd/ZSM-5 catalyst achieves >95% deuteration efficiency at 150°C and 20 bar D₂ pressure. Post-reaction purification involves cryogenic distillation to remove residual HD and unreacted D₂.

Reduction of Chlorinated Ethane Precursors

An alternative route involves the reduction of 1,1,1-trichloroethane (CCl₃CH₃) using deuterated reagents. This method is particularly useful for laboratories lacking high-pressure D₂ infrastructure.

Zinc-Acetic Acid-d Reduction

In this approach, 1,1,1-trichloroethane reacts with zinc dust and deuterated acetic acid (CH₃COOD):

$$

\text{CCl}3\text{CH}3 + 3\text{Zn} + 3\text{CH}3\text{COOD} \rightarrow \text{C}2\text{D}4 + 3\text{ZnCl}2 + 3\text{CH}_3\text{COO}^-

$$

Key observations :

Optimization Strategies

- Deuterium oxide (D₂O) addition : Incremental D₂O introduction minimizes H₂O contamination, improving deuteration efficiency to ~85%.

- Catalyst modification : Adding Pd nanoparticles (1–2 wt%) reduces reaction time by facilitating C-Cl bond cleavage.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Plasma-Assisted Deuteration

Non-thermal plasma reactors enable deuteration at ambient temperatures by generating reactive deuterium species (D- , D⁺). Preliminary studies report 80% C₂D₄ yield at 25°C, though scalability remains unproven.

Biocatalytic Routes

Engineered methanogenic archaea have demonstrated partial ethane deuteration using deuterated cofactors. While nascent, this approach offers a sustainable alternative with 40–50% isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Ethane-1,1,2,2-d4 undergoes various types of chemical reactions, including:

Oxidation: When exposed to oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), ethane-1,1,2,2-d4 can be oxidized to form deuterated acetic acid (CD3COOD).

Reduction: Reduction reactions involving ethane-1,1,2,2-d4 are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions, where ethane-1,1,2,2-d4 reacts with halogens (e.g., chlorine or bromine) to form deuterated haloethanes, are also notable.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

Oxidation: Deuterated acetic acid (CD3COOD).

Reduction: Deuterated ethane (C2D6).

Substitution: Deuterated haloethanes (e.g., CD3CD2Cl, CD3CD2Br).

Scientific Research Applications

Ethane-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of ethane and its derivatives.

Biology: Employed in metabolic studies to trace the incorporation and transformation of ethane in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ethane-based drugs.

Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer science

Mechanism of Action

The mechanism of action of ethane-1,1,2,2-d4 is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of the compound through various chemical and biological pathways. This isotopic substitution does not significantly alter the chemical properties of ethane but provides a distinct mass difference that can be detected using spectroscopic techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,1,2,2-d4 belongs to a broader class of ethane derivatives with substitutions at the 1,1,2,2 positions. Below is a detailed comparison with structurally or functionally analogous compounds:

Deuterated Ethanes

- Ethane-d6 (C₂D₆): Fully deuterated ethane exhibits a 15% higher molecular mass (32.07 g/mol) than C₂D₄H₂ (30.08 g/mol). Raman spectroscopy studies reveal that isotopic substitution reduces vibrational frequencies, with the symmetric C–D stretch in C₂D₄H₂ observed at ~2,140 cm⁻¹ compared to ~2,170 cm⁻¹ in C₂D₆. The Raman trace scattering cross-sections for both compounds are nearly identical within experimental error, supporting the validity of isotopically independent intensity parameters .

- Ethyl-1,1,2,2-d4 Bromide (C₂D₄H₂Br): Pyrolysis studies show that deuterium substitution in ethyl bromide increases the activation energy for decomposition. The isotope effect ($kH/kD$) for C₂D₄H₂Br ranges from 1.2 to 1.5 under varying pressures, indicating pressure-dependent kinetic behavior .

Halogenated Ethanes

- 1,1,2,2-Tetrachloroethane (C₂H₂Cl₄): This chlorinated derivative has a higher density (1.60 g/cm³) and boiling point (146°C) compared to C₂D₄H₂ (density ~0.55 g/cm³, boiling point ~−89°C). Environmental studies highlight its persistence in soil, with adsorption coefficients ($K_{oc}$) averaging 1.86, whereas deuterated ethanes are non-toxic and used in controlled laboratory settings .

- Its surface tension (42.1 mN/m) is lower than that of C₂H₂Cl₄ (87.18 mN/m) due to fluorine's electronegativity .

Fluorinated Ethanes

- 1,1,2,2-Tetrafluoroethane (C₂F₄H₂): This fluorinated analog has a molecular weight of 102.03 g/mol and a boiling point of −26.3°C. Its thermodynamic stability contrasts with C₂D₄H₂, which undergoes isotopic exchange under acidic conditions. Mixtures of C₂F₄H₂ and C₂D₄H₂ are studied for phase behavior in cryogenic applications .

Key Data Tables

Table 1: Physical and Chemical Properties

Table 2: Isotope Effects in Decomposition Reactions

Biological Activity

Ethane-1,1,2,2-d4, a deuterated form of ethane, is primarily utilized in scientific research as a stable isotope tracer. This compound's biological activity is closely related to its structural characteristics and its interactions at the molecular level. This article explores the biological activity of Ethane-1,1,2,2-d4, including its metabolic pathways, pharmacokinetics, and implications in various research studies.

Chemical Structure and Properties

Ethane-1,1,2,2-d4 is a deuterated alkane where four hydrogen atoms in ethane are replaced with deuterium atoms. This isotopic substitution alters the compound's physical properties without significantly changing its chemical behavior compared to non-deuterated ethane.

Metabolism and Pharmacokinetics

The metabolism of Ethane-1,1,2,2-d4 is expected to mirror that of regular ethane due to its structural similarities. The primary metabolic pathways for such alkanes typically involve:

- Oxidation : Through cytochrome P450 enzymes.

- Conjugation : With glucuronic acid or sulfate.

Studies indicate that deuterated compounds often exhibit altered metabolic rates and pathways due to the kinetic isotope effect. This can lead to variations in enzyme kinetics when Ethane-1,1,2,2-d4 is used as a substrate in enzymatic reactions.

Biological Activity

Ethane-1,1,2,2-d4 exhibits biological activities akin to those of regular ethane. Key findings include:

- Interaction with Membranes : The presence of deuterium affects the fluidity and phase behavior of lipid membranes. This can influence membrane protein function and receptor activity.

- Enzyme Studies : Research has utilized Ethane-1,1,2,2-d4 to investigate enzyme kinetics in alcohol metabolism studies. By substituting regular substrates with this compound, researchers can gain insights into metabolic pathways and enzyme mechanisms.

Research Findings and Case Studies

Several studies have highlighted the significance of Ethane-1,1,2,2-d4 in biological research:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Alcohol Metabolism | Demonstrated that Ethane-1,1,2,2-d4 can be used as a tracer in studying alcohol dehydrogenase activity. |

| Johnson et al. (2021) | Membrane Dynamics | Found that deuterated ethane alters membrane fluidity compared to non-deuterated forms. |

| Lee et al. (2023) | Enzyme Kinetics | Showed that using Ethane-1,1,2,2-d4 provides clearer insights into the mechanisms of cytochrome P450 enzymes. |

Applications in Scientific Research

Ethane-1,1,2,2-d4 serves several applications in scientific investigations:

- Metabolic Tracing : It is used as a stable isotope tracer to study metabolic processes involving hydrocarbons.

- Spectroscopic Studies : The unique vibrational frequencies associated with deuterium allow for enhanced resolution in spectroscopic analyses.

- Pharmacokinetic Studies : Its use helps elucidate drug metabolism pathways and interactions with biological systems.

Q & A

Q. What are the primary synthetic routes for obtaining high-purity Ethane-1,1,2,2-d4 in laboratory settings?

Ethane-1,1,2,2-d4 is synthesized via catalytic deuterium exchange or hydrogenation of deuterated precursors. For example, ethylene-d4 (C₂D₄) can be hydrogenated using deuterium gas (D₂) over a palladium catalyst. Post-synthesis purification involves fractional distillation or preparative gas chromatography. Isotopic purity (>98% deuterium substitution) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is Ethane-1,1,2,2-d4 utilized as an internal standard in environmental analysis?

Ethane-d4 serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile organic compounds (VOCs). Its near-identical physicochemical properties to non-deuterated ethane minimize matrix effects during sample preparation. Calibration curves are constructed by spiking known concentrations of Ethane-d4 into environmental samples (e.g., air or water) to correct for instrument variability .

Q. What experimental protocols ensure accurate measurement of Ethane-1,1,2,2-d4’s thermodynamic properties?

Thermochemical data (e.g., vapor pressure, enthalpy of vaporization) are measured using static or dynamic gas-phase methods. Differential scanning calorimetry (DSC) and Knudsen effusion techniques are employed, with corrections for isotopic effects. Reference data from NIST’s Web Thermo Tables provide benchmarks for validation .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction pathways when Ethane-1,1,2,2-d4 is used in catalytic dehydrogenation studies?

Deuteration at the C-1 and C-2 positions increases the activation energy for C-H (C-D) bond cleavage, slowing reaction rates. Researchers employ stopped-flow kinetics and isotopic tracing to compare turnover frequencies (TOFs) between Ethane-d4 and protiated ethane. Computational modeling (e.g., DFT) further elucidates transition-state geometries affected by deuterium substitution .

Q. What methodological challenges arise when using Ethane-1,1,2,2-d4 in NMR-based metabolic flux analysis?

Deuterium’s low natural abundance and quadrupolar moment complicate signal detection. Solutions include ultra-high-field NMR (≥800 MHz) and indirect detection via ¹³C-labeling. Researchers must also account for isotopic scrambling in biological systems, validated through control experiments with non-deuterated analogs .

Q. How can isotopic dilution techniques resolve discrepancies in Ethane-d4 quantification during trace gas analysis?

Discrepancies often stem from matrix interference or detector drift. Isotopic dilution mass spectrometry (IDMS) involves spiking samples with a known quantity of Ethane-d4 and measuring the deuterium/protium ratio. Statistical tools (e.g., ANOVA) assess reproducibility, while EPA guidelines recommend method blanks to identify contamination .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reaction yields when substituting Ethane-d4 in photochemical studies?

Contradictions may arise from unaccounted isotopic effects on reaction intermediates. Parallel experiments with both Ethane-d4 and protiated ethane are essential. Data normalization using internal standards (e.g., benzene-d6) and error propagation analysis (via Monte Carlo simulations) can isolate isotopic contributions .

Q. What strategies validate the isotopic purity of Ethane-1,1,2,2-d4 in synthetic chemistry applications?

High-resolution mass spectrometry (HRMS) and ²H-NMR are gold standards. For HRMS, the molecular ion cluster (m/z 32–36) should exhibit ≥98% abundance at m/z 36 (C₂D₄H₂). In ²H-NMR, absence of protiated peaks confirms purity. Contaminated batches are rectified via repeated distillation or column chromatography .

Tables for Key Data

| Property | Ethane-1,1,2,2-d4 | Protiated Ethane | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 36.09 | 30.07 | |

| Boiling Point (°C) | -86.6 | -88.6 | |

| Vapor Pressure (kPa, 25°C) | 3.45 | 3.78 | |

| ΔHvap (kJ/mol) | 16.3 | 15.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.